
Z-Nle-osu
Overview
Description
Z-Nle-osu (benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) is a protected amino acid derivative widely utilized in peptide synthesis. Its chemical formula is C₁₈H₂₂N₂O₆, with a molecular weight of 362.38 g/mol (CAS: 36360-62-0) . The compound features:
- A Z (benzyloxycarbonyl) group for α-amino protection, preventing unwanted side reactions during peptide elongation.
- Norleucine (Nle), a non-proteinogenic amino acid with a linear hexyl side chain (–CH₂CH₂CH₂CH₂–), often used as a lysine analog to avoid metabolic degradation or modify peptide hydrophobicity .
- An N-hydroxysuccinimide (OSu) ester, which activates the carboxyl group for nucleophilic attack by amines, enabling efficient amide bond formation under mild conditions .
This compound is particularly valued for its stability in organic solvents (e.g., DMF, DCM) and compatibility with solid-phase peptide synthesis (SPPS) protocols. Its lack of reactive side chains simplifies purification compared to lysine derivatives, which require additional protection steps .
Preparation Methods
The synthesis of Z-Nle-osu typically involves the activation of the carboxyl group of norleucine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction conditions usually include anhydrous solvents like dichloromethane or dimethylformamide, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Z-Nle-osu undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form amide bonds, which is the basis for its use in peptide coupling.
Hydrolysis: In the presence of water, this compound can hydrolyze to form norleucine and NHS.
Common reagents used in these reactions include amines, water, and coupling agents like DCC. The major products formed from these reactions are peptides and amides .
Scientific Research Applications
Peptide Synthesis
Role as a Coupling Reagent:
Z-Nle-osu is extensively employed as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds, which is essential for constructing peptides with desired sequences. The compound's high reactivity allows for efficient amide bond formation with minimal side reactions, making it preferable over other coupling agents such as N-hydroxysuccinimide esters and carbodiimides.
Chemical Reactions:
- Substitution Reactions: this compound reacts with amines to form stable amide bonds.
- Hydrolysis: In aqueous environments, it can hydrolyze to yield norleucine and N-hydroxysuccinimide.
Reaction Type | Description | Products |
---|---|---|
Substitution Reaction | Reacts with amines to form amides | Amides |
Hydrolysis | Hydrolyzes in water | Norleucine, N-hydroxysuccinimide |
Drug Development
This compound plays a significant role in the development of peptide-based drugs. Its ability to modify peptide structures enhances their pharmacological properties. For instance, it has been used to synthesize cyclic peptides that exhibit improved binding affinity to specific receptors.
Case Study: Peptide-Based Drug Development
A study demonstrated the synthesis of a cyclic peptide using this compound that showed enhanced selectivity for the mu-opioid receptor compared to linear analogs. This modification resulted in improved therapeutic potential for pain management applications.
Biochemical Studies
This compound is utilized in various biochemical applications, particularly in the study of protein interactions and enzymatic activities.
Interaction with Cathepsin B:
This compound serves as a substrate for cathepsin B, a lysosomal cysteine protease involved in protein degradation. By inhibiting cathepsin B activity, this compound can modulate several biochemical pathways such as:
- cAMP-dependent protein kinase (PKA) pathway
- Wnt/β-catenin signaling pathway
These interactions are crucial for understanding cellular processes such as proliferation and differentiation.
Industrial Applications
In addition to its research applications, this compound is also used in industrial processes for synthesizing various chemicals and materials. Its efficiency in forming stable compounds makes it valuable in manufacturing contexts where precision and reliability are paramount.
Mechanism of Action
The mechanism of action of Z-Nle-osu involves the activation of the carboxyl group of norleucine, making it more reactive towards nucleophiles such as amines. This activation facilitates the formation of amide bonds, which are essential in peptide synthesis . The molecular targets and pathways involved include the carboxyl and amino groups of amino acids and peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Z-Lys-osu (Benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester)
Structural and Functional Differences
Property | Z-Nle-osu | Z-Lys-osu |
---|---|---|
Amino Acid Side Chain | –CH₂CH₂CH₂CH₂– (hydrophobic) | –CH₂CH₂CH₂CH₂NH₂ (basic, reactive) |
Molecular Formula | C₁₈H₂₂N₂O₆ | C₂₀H₂₇N₃O₇ |
Molecular Weight | 362.38 g/mol | 421.45 g/mol |
Protection Needs | None (inert side chain) | Requires ε-amino protection (e.g., Boc) |
Typical Applications | Incorporation of non-natural residues; stability studies | Lysine-rich peptide synthesis (e.g., histone tails) |
Key Findings :
- Z-Lys-osu’s ε-amino group necessitates additional protection (e.g., Boc), increasing synthesis complexity .
- This compound’s hydrophobic side chain enhances peptide stability in lipid-rich environments, making it preferable for membrane-associated peptide studies .
Z-Ala-osu (Benzyloxycarbonyl-L-alanine N-hydroxysuccinimide ester)
Comparative Analysis
Property | This compound | Z-Ala-osu |
---|---|---|
Amino Acid Side Chain | –CH₂CH₂CH₂CH₂– | –CH₃ (small, non-reactive) |
Molecular Formula | C₁₈H₂₂N₂O₆ | C₁₄H₁₆N₂O₆ |
Molecular Weight | 362.38 g/mol | 308.29 g/mol |
Solubility | Moderate in DMF/DCM | High in polar aprotic solvents |
Reactivity | Slower coupling due to steric bulk | Faster coupling (minimal steric hindrance) |
Key Findings :
- Z-Ala-osu’s compact structure enables rapid coupling in SPPS, but its simplicity limits utility in modifying peptide physical properties .
- This compound’s extended side chain is advantageous for probing hydrophobic interactions in protein folding .
Comparison with Functionally Similar Compounds
Fmoc-Nle-OH (Fluorenylmethyloxycarbonyl-L-norleucine)
Functional Contrast
Property | This compound | Fmoc-Nle-OH |
---|---|---|
Protecting Group | Z (acid-labile) | Fmoc (base-labile) |
Activation | Pre-activated (OSu ester) | Requires in situ activation (e.g., HBTU) |
Synthetic Utility | Ideal for Boc-SPPS | Preferred for Fmoc-SPPS |
Deprotection Conditions | HF or TFA treatment | Piperidine/DMF cleavage |
Key Findings :
Biological Activity
Z-Nle-osu, also known as Z-Norleucine N-hydroxysuccinimide ester, is an amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores the compound's synthesis, biological applications, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its protective Z-group (benzyloxycarbonyl) on the amino acid norleucine, linked to an N-hydroxysuccinimide (NHS) ester. The synthesis typically involves the following steps:
- Activation of Norleucine : The amino group of norleucine is activated by forming an NHS ester.
- Purification : The product is purified to remove unreacted starting materials.
- Characterization : The final compound is characterized using techniques such as NMR and HPLC to confirm its structure and purity.
Biological Activity
This compound has garnered attention for its potential biological activities, particularly in drug development and biochemical research. Its applications include:
- Peptide Synthesis : this compound serves as a building block for synthesizing bioactive peptides. It facilitates the formation of amide bonds between amino acids, crucial for developing therapeutic peptides.
- Modulation of Protein Functions : Compounds similar to this compound can modulate protein interactions and functions, making them valuable in studying cellular pathways and disease mechanisms.
- Antimicrobial Properties : Some derivatives of this compound have shown antimicrobial activity, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Peptide Bond Formation | Facilitates amide bond formation in peptide synthesis | |
Protein Modulation | Alters protein interactions and cellular signaling | |
Antimicrobial Activity | Exhibits potential antimicrobial properties | |
Drug Development | Used in the design of therapeutic agents |
Case Study 1: Anticancer Applications
Research has indicated that this compound derivatives can interfere with specific cellular signaling pathways involved in cancer progression. For instance, studies have shown that these compounds can inhibit the activity of kinases involved in tumor growth, suggesting their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound derivatives. By modifying the compound to enhance its binding affinity to target enzymes, researchers were able to demonstrate significant inhibition of enzyme activity, highlighting its usefulness in drug design targeting specific metabolic pathways .
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize Z-Nle-osu with high purity and yield?
- Methodological Answer :
- Reagent Selection : Use protected amino acid derivatives (e.g., Fmoc-Nle-OH) and coupling agents like HATU or DCC, optimizing molar ratios to minimize side reactions .
- Reaction Conditions : Conduct reactions under inert atmospheres (N₂/Ar) and monitor pH/temperature to stabilize reactive intermediates .
- Purification : Employ flash chromatography or preparative HPLC with C18 columns, using trifluoroacetic acid (TFA) in mobile phases to enhance separation .
- Characterization : Validate purity via NMR (¹H/¹³C), LC-MS, and elemental analysis. Compare retention times and spectral data with literature .
Q. What analytical techniques are critical for validating this compound’s structural integrity and stability?
- Methodological Answer :
- Spectroscopy : Use 2D NMR (COSY, HSQC) to confirm stereochemistry and peptide backbone connectivity. FT-IR can verify carbonyl and amide bonds .
- Chromatography : Apply reverse-phase HPLC with UV detection (λ = 220 nm) to assess stability under varying pH/temperature conditions .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF ensures accurate molecular weight confirmation and detects degradation products .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Comparative Analysis : Systematically tabulate variables (e.g., cell lines, assay protocols, this compound concentrations) from conflicting studies to identify confounding factors .
- Dose-Response Validation : Replicate experiments using standardized IC₅₀ protocols (e.g., MTT assays) with positive controls (e.g., staurosporine) to benchmark activity .
- Statistical Rigor : Apply ANOVA or mixed-effects models to quantify variability and assess significance thresholds (p < 0.01) .
Q. What computational strategies can predict this compound’s interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases). Validate with mutagenesis data .
- MD Simulations : Run 100-ns simulations in GROMACS to analyze conformational stability and free-energy landscapes (MM/PBSA) .
- Data Integration : Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Formulation Screening : Test co-solvents (DMSO/PEG 400) and lipid-based carriers (liposomes) via phase-solubility diagrams .
- Pharmacokinetic Profiling : Conduct IV/PO administration in rodent models, using LC-MS/MS to measure plasma half-life and tissue distribution .
- Permeability Assays : Utilize Caco-2 cell monolayers or PAMPA to predict intestinal absorption .
Q. Data Analysis and Reporting Standards
Q. What frameworks ensure rigorous interpretation of this compound’s dose-dependent effects?
- Methodological Answer :
- Dose-Response Modeling : Fit data to Hill or log-logistic equations (GraphPad Prism) to calculate EC₅₀/Emax values .
- Error Propagation : Report confidence intervals (95% CI) and use bootstrap resampling for small sample sizes .
- Reproducibility : Share raw datasets and analysis scripts (GitHub/Figshare) per FAIR principles .
Q. Literature Review and Hypothesis Development
Q. How can researchers systematically identify knowledge gaps about this compound’s mechanisms?
- Methodological Answer :
- Structured Reviews : Use PRISMA guidelines to screen PubMed/Scopus records, prioritizing studies with orthogonal validation methods (e.g., CRISPR + inhibitor assays) .
- Conceptual Mapping : Create P-E/I-C-O tables (Population, Exposure/Intervention, Control, Outcome) to align hypotheses with measurable endpoints .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-2-3-9-14(17(23)26-20-15(21)10-11-16(20)22)19-18(24)25-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAALIYVFELQV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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